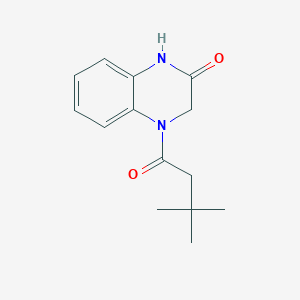
4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide is not fully understood. However, it is believed to act as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the biosynthesis of folate. This leads to the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects:
4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide has been shown to have antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has also been shown to have anti-inflammatory and analgesic effects in animal models. However, its toxicity and potential side effects have not been fully studied.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide is its high yield synthesis method. It is also a relatively cheap compound, making it accessible for many research laboratories. However, its potential toxicity and side effects may limit its use in certain experiments. It is important to carefully evaluate its safety profile before using it in any experiments.
Future Directions
There are several future directions for the study of 4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide. One potential direction is the synthesis of novel sulfonamide derivatives with improved biological activities. Another direction is the investigation of its potential use as a therapeutic agent for various diseases. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent and to evaluate its safety profile.
Synthesis Methods
The synthesis of 4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide involves the reaction between 4-bromo-benzenesulfonyl chloride and 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.
Scientific Research Applications
4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been used as a tool compound to investigate the role of sulfonamides in various biological processes. It has also been used as a starting material for the synthesis of other sulfonamide derivatives with potential biological activities.
properties
IUPAC Name |
4-bromo-N-(3,5-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-7-11(2)9-13(8-10)16-19(17,18)14-5-3-12(15)4-6-14/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTMSASUKYQMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)





![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)
![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)
![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide](/img/structure/B7505201.png)